molecular formula C11H7ClF3NO3 B255321 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid CAS No. 6240-25-1

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid

Cat. No.: B255321
CAS No.: 6240-25-1
M. Wt: 293.62 g/mol
InChI Key: XBKBYAZSYJLJKK-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a maleamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid typically involves the reaction of 4-chloro-3-trifluoromethyl aniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

6240-25-1

Molecular Formula

C11H7ClF3NO3

Molecular Weight

293.62 g/mol

IUPAC Name

(Z)-4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H7ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-5H,(H,16,17)(H,18,19)/b4-3-

InChI Key

XBKBYAZSYJLJKK-ARJAWSKDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(F)(F)F)Cl

SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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